Broussonin A
Overview
Description
Broussonin A is a natural product belonging to the flavonoid class of compounds. It is primarily found in the roots and root bark of plants from the genus Morus, such as Broussonetia papyrifera. This compound appears as white needle-like crystals and has a bitter taste. It is soluble in ethanol and chloroform but nearly insoluble in water. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Broussonin A involves several key steps. One approach includes the use of a Grubbs II catalyst-mediated cross metathesis of two aromatic subunits, followed by a chemoselective oxidative dearomatization in the presence of two phenol moieties. This method optimizes the cross metathesis reaction of ortho-alkoxystyrenes, which are typically ineffective for ruthenium-catalyzed metathesis reactions under conventional conditions .
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Morus plants. The extraction process involves using organic solvents such as ethanol or methanol to extract the compound, followed by concentration and crystallization to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Broussonin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
Broussonin A has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid synthesis and reactivity.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antitumor activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Broussonin A exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of butyrylcholinesterase (BChE) with an IC50 value of 4.16 µM. Additionally, this compound modulates the expression of cell cycle-related proteins and the phosphorylation state of retinoblastoma protein, thereby inhibiting endothelial cell proliferation stimulated by vascular endothelial growth factor A (VEGF-A). This compound also suppresses angiogenesis by inhibiting endothelial cell migration, invasion, tube formation, and microvessel formation .
Comparison with Similar Compounds
Broussonin A is structurally similar to other compounds in the Broussonin series, such as Broussonin B, Broussonin C, and Broussonin E. These compounds share a common diarylpropane backbone but differ in their functional groups and substitution patterns. For example:
Broussonin B: Similar structure with slight variations in functional groups.
Broussonin C: Contains additional methoxy groups.
Broussonin E: Exhibits different substitution patterns and biological activities.
This compound stands out due to its potent BChE inhibitory activity and its unique combination of biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVBURPCQDLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317996 | |
Record name | Broussonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73731-87-0 | |
Record name | Broussonin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broussonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broussonin A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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